molecular formula C9H18O B1615816 3-Methyloctan-2-one CAS No. 6137-08-2

3-Methyloctan-2-one

Cat. No.: B1615816
CAS No.: 6137-08-2
M. Wt: 142.24 g/mol
InChI Key: XSWHAOGCTCBDIT-UHFFFAOYSA-N
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Description

3-Methyloctan-2-one (C₉H₁₈O) is a branched-chain ketone with the systematic name this compound, classified under oxygenated hydrocarbons . It is characterized by a ketone group at the second carbon and a methyl substituent at the third carbon of an eight-carbon chain. Its molecular mass is 142.135765 g/mol, shared with several isomers differing in methyl group positioning .

Properties

CAS No.

6137-08-2

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-methyloctan-2-one

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h8H,4-7H2,1-3H3

InChI Key

XSWHAOGCTCBDIT-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(=O)C

Canonical SMILES

CCCCCC(C)C(=O)C

Other CAS No.

6137-08-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers in the C₉H₁₈O Family

The Lipid Maps Structure Database (LMSD) identifies four closely related isomers of 3-methyloctan-2-one, all sharing the formula C₉H₁₈O but differing in methyl and ketone group positions (Table 1) :

Compound Systematic Name Molecular Mass (g/mol) Key Structural Feature
This compound This compound 142.135765 Methyl at C3, ketone at C2
4-Methyloctan-3-one 4-Methyloctan-3-one 142.135765 Methyl at C4, ketone at C3
6-Methyloctan-3-one 6-Methyloctan-3-one 142.135765 Methyl at C6, ketone at C3
4,6-Dimethyloctan-3-one 4,6-Dimethyloctan-3-one 156.151415 Methyl groups at C4 and C6, ketone at C3

Key Observations :

  • Branching Effects: The position of the methyl group influences boiling points and solubility.
  • Symmetry: 4,6-Dimethyloctan-3-one, with two methyl groups, exhibits increased molecular symmetry, which could stabilize crystalline phases compared to monosubstituted analogs .

Functional Group Variants: Hydroxymethyl and Methylene Derivatives

3-(Hydroxymethyl)octan-2-one (C₉H₁₈O₂)

This derivative features a hydroxymethyl group at C3, altering its polarity and reactivity. It is identified as a flavoring agent, likely due to its enhanced solubility in aqueous systems compared to this compound .

3-Methyleneoctan-2-one (C₉H₁₄O)

Characterized by a methylene group adjacent to the ketone, this compound (synonym: 2-pentyl-1-buten-3-one) exhibits α,β-unsaturation, enabling conjugation with the carbonyl group. This structural feature increases its susceptibility to Michael addition reactions, distinguishing it from saturated analogs like this compound .

Comparison with Shorter-Chain Ketones

Compound Formula Key Properties/Applications
3-Methylpentan-2-one C₆H₁₂O Higher volatility (lower boiling point) than this compound; used in lipid oxidation studies
Cyclopentanone C₅H₈O Cyclic structure enhances ring-strain reactivity; applications in polymer synthesis

Notable Differences:

  • Chain Length : Longer chains (e.g., this compound) generally exhibit lower volatility and higher lipophilicity than shorter analogs like 3-methylpentan-2-one .
  • Cyclic vs. Linear: Cyclopentanone’s ring structure confers unique stereoelectronic effects absent in linear ketones like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyloctan-2-one
Reactant of Route 2
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